4-Cyclopropanesulfonamido-3-fluorobenzoic acid
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Overview
Description
4-Cyclopropanesulfonamido-3-fluorobenzoic acid is an organic compound with the molecular formula C10H10FNO4S and a molecular weight of 259.25 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a fluorine atom attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropanesulfonamido-3-fluorobenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Sulfonamidation: The sulfonamide group is introduced using sulfonyl chloride in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclopropanesulfonamido-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropanesulfonamido-3-fluorobenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropanesulfonamido-3-fluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The cyclopropane ring may contribute to the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
4-Cyclopropanesulfonamido-3-fluorobenzoic acid can be compared with other similar compounds, such as:
4-Fluorobenzoic acid: Lacks the cyclopropane and sulfonamide groups, making it less complex and potentially less reactive.
3-Fluorobenzoic acid: Similar to 4-Fluorobenzoic acid but with the fluorine atom in a different position, affecting its reactivity and properties.
4-Cyano-3-fluorobenzoic acid: Contains a cyano group instead of a sulfonamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H10FNO4S |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(cyclopropylsulfonylamino)-3-fluorobenzoic acid |
InChI |
InChI=1S/C10H10FNO4S/c11-8-5-6(10(13)14)1-4-9(8)12-17(15,16)7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
InChI Key |
SNKPPRZBLYWEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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